![molecular formula C22H19N5O4S B2526967 6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-34-5](/img/no-structure.png)

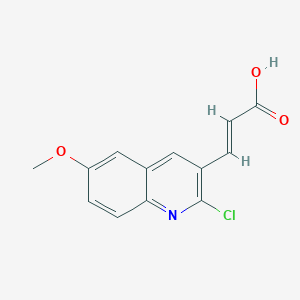

6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

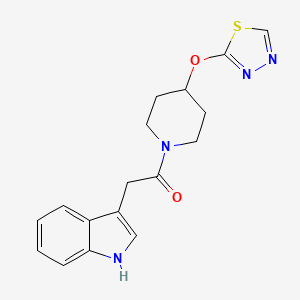

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, a phenyl ring, and a methoxy group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to show a complex arrangement of rings and functional groups. The presence of the pyrimidine and triazole rings, in particular, would be expected to contribute to the compound’s chemical reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific chemical structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Antifungal Activity

The thione-substituted 1,2,4-triazole moiety, present in our compound, has demonstrated antifungal properties . Researchers have explored its potential as an antifungal agent against various fungal pathogens. By inhibiting fungal growth, it could contribute to the development of novel antifungal medications.

Antimicrobial and Antibiotic Properties

S-alkylated compounds derived from 4H-1,2,4-triazole-3-thiol have shown proven antimicrobial and antibiotic activity . Investigating our compound’s effectiveness against bacterial strains could lead to new therapeutic options.

Protein Inhibition Mechanisms

The 1,2,4-triazole scaffold has been associated with protein inhibition mechanisms related to diseases such as diabetes, obesity, and cancer . Researchers can explore how our compound interacts with specific proteins, potentially identifying novel drug targets.

Anti-Tubercular Action

Previous studies have hinted at anti-tubercular properties associated with 1,2,4-triazole derivatives . Investigating whether our compound exhibits similar effects against Mycobacterium tuberculosis could be valuable for tuberculosis drug development.

作用機序

Target of Action

The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also interacts with active residues of ATF4 and NF-kB proteins .

Mode of Action

This compound exhibits neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory effects .

Pharmacokinetics

The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and interact with neuronal cells .

Result of Action

The compound’s action results in neuroprotection and anti-inflammation . It reduces neuronal death, which is beneficial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4-methoxyphenyl substituted phenacyl sulfide with 4-amino-5-mercapto-1,2,4-triazole to form an intermediate, which is then reacted with 6-bromo-1H-pyrimidine-2,4-dione to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "acetophenone", "thionyl chloride", "4-amino-5-mercapto-1,2,4-triazole", "6-bromo-1H-pyrimidine-2,4-dione", "potassium carbonate", "dimethylformamide", "methanol", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenyl substituted phenacyl sulfide by reacting 4-methoxybenzaldehyde with acetophenone in the presence of thionyl chloride.", "Step 2: Reaction of the phenacyl sulfide intermediate from step 1 with 4-amino-5-mercapto-1,2,4-triazole in the presence of potassium carbonate and dimethylformamide to form an intermediate.", "Step 3: Reaction of the intermediate from step 2 with 6-bromo-1H-pyrimidine-2,4-dione in the presence of methanol and chloroform to yield the final product." ] } | |

CAS番号 |

852153-34-5 |

分子式 |

C22H19N5O4S |

分子量 |

449.49 |

IUPAC名 |

6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19N5O4S/c1-31-17-9-7-16(8-10-17)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) |

InChIキー |

KMPMFUKGLPWMCM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)

![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)